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Compound QCA570: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

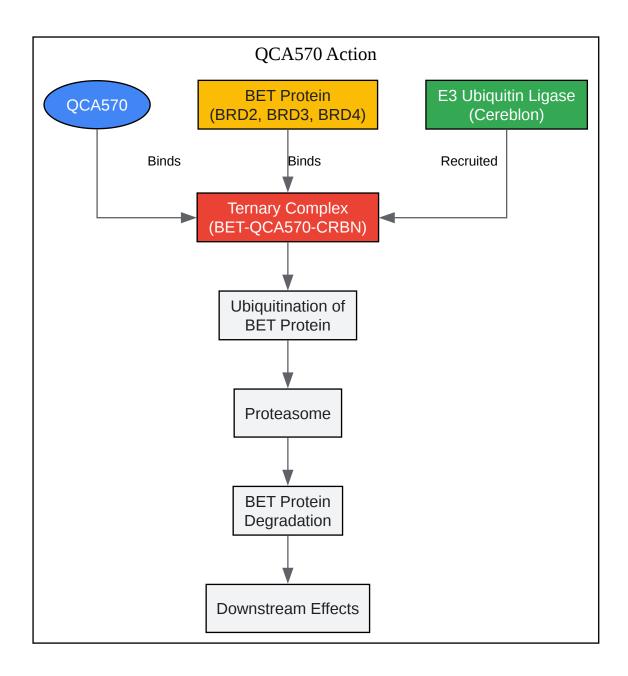
Introduction

Compound **QCA570** is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4][5] As epigenetic "readers," BET proteins, including BRD2, BRD3, and BRD4, are critical regulators of gene transcription and are considered promising therapeutic targets in oncology and other diseases.[1][6][2][3] **QCA570** represents a significant advancement in the field of targeted protein degradation, demonstrating picomolar to nanomolar efficacy in preclinical models of various cancers, including leukemia, bladder cancer, and non-small cell lung cancer.[7][8][9] This technical guide provides a comprehensive overview of **QCA570**, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Mechanism of Action

QCA570 is a heterobifunctional molecule that simultaneously binds to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[1][7] This targeted degradation of BRD2, BRD3, and BRD4 proteins leads to the transcriptional suppression of key oncogenes, such as c-MYC and EZH2, ultimately resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1][7]





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Mechanism of action for **QCA570**.

Quantitative Biological DataIn Vitro Efficacy

The following tables summarize the in vitro activity of QCA570 across various cancer cell lines.

Table 1: Inhibition of Cell Growth (IC50)



Cell Line	Cancer Type	IC50 (nM)	Reference
MV4;11	Acute Myeloid Leukemia	0.0083	[1][6]
MOLM-13	Acute Myeloid Leukemia	0.062	[1][6]
RS4;11	Acute Lymphoblastic Leukemia	0.032	[1][6]
5637	Bladder Cancer	2.6	[7]
J82	Bladder Cancer	10.8	[7]
T24	Bladder Cancer	~30	[7]
UM-UC-3	Bladder Cancer	~20	[7]
EJ-1	Bladder Cancer	~30	[7]
H1975	Non-Small Cell Lung Cancer	~0.3	[8][9]
H157	Non-Small Cell Lung Cancer	~1	[8][9]
Calu-1	Non-Small Cell Lung Cancer	~1	[8][9]
H1299	Non-Small Cell Lung Cancer	~100	[8][9]
EKVX	Non-Small Cell Lung Cancer	~100	[8][9]

Table 2: BET Protein Degradation (DC50)

Cell Line	Protein	DC50 (nM)	Time (hours)	Reference
Bladder Cancer Lines	BRD4	~1	9	[7][10]



Table 3: Binding Affinity (Ki)

Protein	Ki (nM)	Reference
BRD4 BD1	10	[2][11]
BRD2 BD1	1.7	[6][5]
BRD3 BD1	2.5	[6][5]
BRD2 BD2	8.5	[6][5]
BRD3 BD2	6.5	[6][5]
BRD4 BD2	18.5	[6][5]

Experimental Protocols Cell Culture

Human cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting

Cells were treated with **QCA570** at indicated concentrations and for specified durations. Whole-cell lysates were prepared using RIPA buffer, and protein concentrations were determined by the BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against BRD2, BRD3, BRD4, c-MYC, EZH2, and GAPDH. Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence system.

Cell Viability Assay

Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with various concentrations of **QCA570** for 72-96 hours. CCK-8 solution was added to each well, and the absorbance at 450 nm was measured using a microplate reader.



Apoptosis Assay

Apoptosis was evaluated by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with **QCA570** for 24-48 hours, harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.

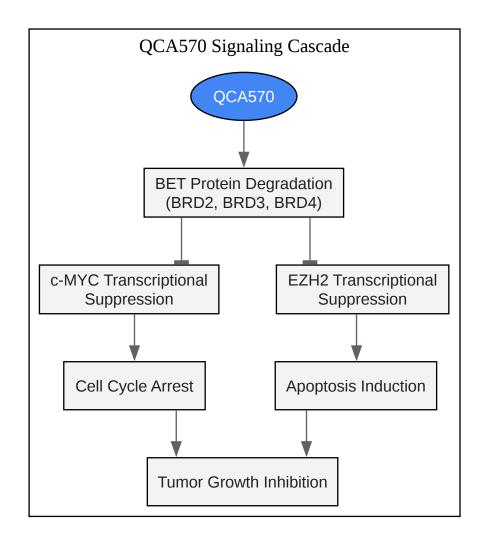
In Vivo Xenograft Studies

All animal experiments were conducted in accordance with institutional guidelines. For leukemia xenograft models, severe combined immunodeficient (SCID) mice were subcutaneously injected with RS4;11 or MV4;11 cells. When tumors reached a palpable size, mice were treated with **QCA570** administered intravenously or via other specified routes. Tumor growth was monitored regularly, and tumor volume was calculated using the formula: (length × width²) / 2.

Signaling Pathway

The degradation of BET proteins by **QCA570** initiates a cascade of downstream signaling events, leading to anti-cancer effects.





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